molecular formula C18H14O4 B11835483 4H-1-Benzopyran-4-one, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- CAS No. 116288-09-6

4H-1-Benzopyran-4-one, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-

Cat. No.: B11835483
CAS No.: 116288-09-6
M. Wt: 294.3 g/mol
InChI Key: MYHSGGYVGAJQAA-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran core fused with a benzodioxepin moiety. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzopyran and benzodioxepin precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: The compound may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1-Benzopyran-4-one, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- is unique due to its fused benzodioxepin moiety, which imparts distinct chemical and biological properties compared to other benzopyran derivatives

Properties

CAS No.

116288-09-6

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)chromen-4-one

InChI

InChI=1S/C18H14O4/c19-14-11-17(22-15-5-2-1-4-13(14)15)12-6-7-16-18(10-12)21-9-3-8-20-16/h1-2,4-7,10-11H,3,8-9H2

InChI Key

MYHSGGYVGAJQAA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3)OC1

Origin of Product

United States

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